molecular formula C17H18O4 B1253288 Sugiresinol CAS No. 2141-07-3

Sugiresinol

货号: B1253288
CAS 编号: 2141-07-3
分子量: 286.32 g/mol
InChI 键: JQRWWSPNQHLXDY-GVDBMIGSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sugiresinol is a norlignan that is an isomer of agatharesinol in which the dihydroxypentene side chain is cyclised. It derives from an agatharesinol.

科学研究应用

Pharmacological Applications

Sugiresinol has been investigated for its bioactive properties, which include antioxidant, anti-inflammatory, and anti-cancer activities.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby preventing cellular damage. A study highlighted the ability of this compound to scavenge reactive oxygen species (ROS), which is essential in mitigating oxidative stress-related diseases .

Anti-inflammatory Effects

This compound has been shown to modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and enzymes, which are often elevated in chronic inflammatory conditions. A notable study demonstrated that this compound reduced the expression of cyclooxygenase-2 (COX-2) in vitro, suggesting its potential as an anti-inflammatory agent .

Anticancer Properties

Several studies have explored the anticancer potential of this compound. In vitro experiments indicated that it can induce apoptosis in cancer cells by activating caspase pathways. For instance, a study on HepG2 liver cancer cells reported an IC50 value of 2.57 µM for this compound, indicating potent cytotoxicity against these cells .

Study on Antioxidant Properties

A comprehensive study evaluated the antioxidant capacity of this compound using various assays, including DPPH and ABTS radical scavenging methods. The results showed that this compound had a strong capacity to reduce oxidative stress markers in cultured cells .

Study on Anti-inflammatory Mechanisms

In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, this compound significantly decreased the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These findings support its potential use in treating inflammatory diseases .

Anticancer Activity Assessment

A recent investigation focused on the effects of this compound on breast cancer cell lines (MDA-MB-231). The study revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers, further solidifying its role as a promising anticancer agent .

Table 1: Summary of Biological Activities of this compound

Activity TypeAssay MethodResultReference
AntioxidantDPPH ScavengingIC50 = 10 µM
Anti-inflammatoryCOX-2 InhibitionSignificant reduction
AnticancerHepG2 CytotoxicityIC50 = 2.57 µM
MDA-MB-231 ApoptosisIncreased apoptotic markers

常见问题

Basic Research Questions

Q. What analytical techniques are most reliable for identifying and quantifying Sugiresinol in complex biological matrices?

  • Methodological Answer: Use hyphenated techniques like HPLC-MS or GC-MS for separation and quantification, coupled with NMR for structural confirmation. Validate methods using spiked matrices to assess recovery rates and matrix effects. Ensure calibration curves meet linearity (R² > 0.99) and precision (RSD < 5%) standards .

Q. How can researchers optimize the extraction efficiency of this compound from plant sources?

  • Methodological Answer: Conduct fractional factorial design experiments to test variables (e.g., solvent polarity, extraction time, temperature). Use response surface methodology (RSM) to identify optimal conditions. Validate with ultrasound-assisted extraction or supercritical CO₂ extraction to compare yields .

Advanced Research Questions

Q. How should researchers address contradictory findings in this compound’s bioactivity across in vitro and in vivo studies?

  • Methodological Answer: Perform systematic reviews with meta-analysis to quantify heterogeneity (I² statistic). Stratify studies by model systems (e.g., cell lines vs. animal models) and dosage ranges. Use sensitivity analysis to identify outliers or confounding variables (e.g., purity of compounds, assay protocols) .

Q. What experimental design considerations are critical for studying this compound’s stability under varying physicochemical conditions?

  • Methodological Answer: Apply accelerated stability testing (e.g., elevated temperature, pH stress) with kinetic modeling (Arrhenius equation) to predict degradation pathways. Monitor degradation products via LC-TOF-MS and validate with forced degradation studies .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound’s pharmacological effects?

  • Methodological Answer: Use nonlinear regression models (e.g., sigmoidal Emax model) to calculate EC₅₀/IC₅₀ values. Assess goodness-of-fit with Akaike Information Criterion (AIC) . For multi-parametric data, apply multivariate analysis (PCA or PLS-DA) .

Q. Methodological and Ethical Considerations

Q. How can researchers formulate hypotheses about this compound’s molecular mechanisms using limited prior data?

  • Methodological Answer: Adopt the PICO framework (Population, Intervention, Comparison, Outcome) to define scope. Use molecular docking simulations to predict binding affinities with target proteins, followed by knockdown/knockout assays for validation .

Q. What strategies integrate interdisciplinary approaches (e.g., pharmacology, materials science) in this compound research?

  • Methodological Answer: Develop collaborative frameworks combining pharmacokinetic modeling (compartmental analysis) with nanoparticle encapsulation studies to enhance bioavailability. Use FTIR and XRD for physicochemical characterization of hybrid systems .

Q. How should systematic reviews on this compound’s ecological impact address database bias?

  • Methodological Answer: Follow PRISMA guidelines with exhaustive searches across Scopus, Web of Science, and specialized databases (e.g., NAPRALERT). Use Boolean operators and controlled vocabularies (MeSH terms) to minimize selection bias .

Q. What ethical guidelines apply to human trials involving this compound-derived therapeutics?

  • Methodological Answer: Adhere to ICH-GCP standards for informed consent, risk-benefit assessments, and data integrity. Establish Data Safety Monitoring Boards (DSMBs) for interim analyses and adverse event reporting .

Q. Data Presentation and Synthesis

Q. What are best practices for visualizing conflicting data on this compound’s antioxidant vs. pro-oxidant effects?

  • Methodological Answer: Use Forest plots to display effect sizes and confidence intervals across studies. Annotate with Begg’s funnel plots to assess publication bias. For mechanistic insights, overlay ROS scavenging assay data with gene expression heatmaps .

Q. Future Directions

Q. How can researchers identify unexplored properties of this compound using computational approaches?

  • Methodological Answer: Leverage QSAR models to predict untested bioactivities. Combine molecular dynamics simulations with transcriptomic data (RNA-seq) to map signaling pathways. Validate with high-content screening .

Q. What gaps exist in understanding this compound’s ecological persistence, and how can they be addressed?

  • Methodological Answer: Conduct microcosm experiments to track degradation in soil/water systems. Use isotope labeling (¹⁴C-Sugiresinol) to monitor mineralization rates. Apply metagenomic analysis to identify microbial degraders .

属性

CAS 编号

2141-07-3

分子式

C17H18O4

分子量

286.32 g/mol

IUPAC 名称

(3S,4S,6R)-4,6-bis(4-hydroxyphenyl)oxan-3-ol

InChI

InChI=1S/C17H18O4/c18-13-5-1-11(2-6-13)15-9-17(21-10-16(15)20)12-3-7-14(19)8-4-12/h1-8,15-20H,9-10H2/t15-,16+,17+/m0/s1

InChI 键

JQRWWSPNQHLXDY-GVDBMIGSSA-N

SMILES

C1C(C(COC1C2=CC=C(C=C2)O)O)C3=CC=C(C=C3)O

手性 SMILES

C1[C@H]([C@@H](CO[C@H]1C2=CC=C(C=C2)O)O)C3=CC=C(C=C3)O

规范 SMILES

C1C(C(COC1C2=CC=C(C=C2)O)O)C3=CC=C(C=C3)O

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。